molecular formula C28H26N2O4 B11145806 1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145806
M. Wt: 454.5 g/mol
InChI Key: ZMMDBNHPWPNEAV-UHFFFAOYSA-N
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Description

1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This can be achieved through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl or pyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially altering the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H26N2O4/c1-17(2)12-14-33-20-8-6-7-19(16-20)25-24-26(31)21-9-4-5-10-22(21)34-27(24)28(32)30(25)23-15-18(3)11-13-29-23/h4-11,13,15-17,25H,12,14H2,1-3H3

InChI Key

ZMMDBNHPWPNEAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCCC(C)C

Origin of Product

United States

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